Testosterone acetate

Description

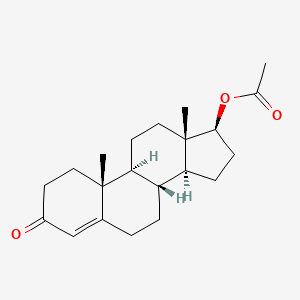

Structure

2D Structure

Propriétés

IUPAC Name |

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPZSBANTAQNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1045-69-8 | |

| Record name | Deposteron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Historical and Foundational Perspectives in Steroid Chemistry and Androgen Research

Evolution of Androgen Science and Early Chemical Synthesis

The recognition of the testes' influence on male characteristics dates back to antiquity, with practical applications like castration for various purposes being known. More formal scientific inquiry began with pioneering experiments in the 18th and 19th centuries. In 1786, John Hunter conducted testicular transplants in capons, and in 1849, Adolph Berthold postulated internal secretions from his testicular transplantation experiments, suggesting a humoral effect of the testes on distant organs. These early observations were followed by the popularization of testicular preparations for enhancing virility, notably by Charles-Édouard Brown-Séquard in 1889, though their effectiveness was later questioned endocrine-abstracts.orgresearchgate.netnih.gov.

The scientific search for the active male hormone intensified in the early 20th century. A significant breakthrough occurred in 1935 when Ernst Laqueur successfully isolated testosterone (B1683101) from 100 kg of bull testes. This isolated compound was found to be more active than androsterone, another androgenic steroid previously isolated from urine by Adolf Butenandt in 1931 researchgate.netnih.gov. Shortly after Laqueur's isolation, the chemical synthesis of testosterone was independently achieved in 1935 by Adolf Butenandt and Leopold Ruzicka endocrine-abstracts.orgresearchgate.netnih.gov. This achievement marked the beginning of modern clinical pharmacology of testosterone, making synthetic androgens readily available for research and potential therapeutic applications researchgate.net.

The biosynthesis of androgens, including testosterone, primarily occurs de novo from cholesterol within the testes and adrenal glands in healthy men, involving a complex enzymatic system mdpi.comslideshare.net. However, it was quickly recognized that orally administered testosterone was largely ineffective due to inactivation in the liver, prompting a search for modified forms that could overcome this limitation and provide more sustained biological activity endocrine-abstracts.orgnih.gov.

Pioneering Investigations into Testosterone Esters and Their Scientific Context

The challenge of testosterone's oral inactivation and its rapid metabolism led scientists to explore chemical modifications, particularly the creation of esters. Esterification of the 17β-hydroxyl group of testosterone was a key strategy to alter its pharmacokinetic properties, aiming to prolong its action in the body. Testosterone esters, unlike endogenous testosterone, cannot be synthesized by the human body, making their presence a direct indicator of exogenous administration in certain contexts wada-ama.org.

Testosterone acetate (B1210297), specifically the 17β-acetate derivative of testosterone, emerged as one of the early testosterone esters investigated. Its synthesis involved the esterification of testosterone using acetic anhydride, followed by subsequent chemical transformations depending on the desired modification iaea.orgiaea.org. Early research into testosterone esters, including testosterone acetate, aimed to understand how esterification affected the duration of androgenic activity. For instance, testosterone propionate (B1217596) was an early intramuscular form used in the clinical setting researchgate.net. In the 1950s, longer-acting injectable esters like testosterone enanthate became preferred therapeutic modalities endocrine-abstracts.org.

This compound has been utilized in various scientific investigations to further understanding of steroid chemistry and metabolism. For example, it served as a crucial precursor in the synthesis of labeled testosterone for molecular biology studies, where tritium (B154650) or deuterium (B1214612) was introduced into specific, biologically stable positions of the steroid structure. This involved the esterification of testosterone to this compound, followed by selective oxidative dehydrogenation and subsequent catalytic hydrogenation with labeled gas (e.g., T2 or D2) iaea.orgiaea.org. Furthermore, this compound has been employed in the synthesis of hormone-anchored metal complexes, exploring their potential antiproliferative activity against cancer cell lines, such as human breast cancer cells researchgate.net. These investigations highlight its role as a key intermediate and subject of study in the broader field of steroid research.

Table 1: Key Historical Milestones in Androgen Science and Synthesis

| Year | Event | Key Figures | Significance | Cited Sources |

| 1786 | Testicular transplantation experiments | John Hunter | Early observations on testicular influence. | endocrine-abstracts.org |

| 1849 | Postulation of internal testicular secretion | Adolph Berthold | Foundation for endocrinology. | endocrine-abstracts.orgresearchgate.net |

| 1889 | Self-experiments with testicular extracts | Charles-Édouard Brown-Séquard | Popularized organotherapy, though effectiveness debated. | endocrine-abstracts.org |

| 1935 | Isolation of Testosterone | Ernst Laqueur | First isolation of the primary male hormone. | endocrine-abstracts.orgresearchgate.netnih.gov |

| 1935 | Chemical Synthesis of Testosterone | Adolf Butenandt, Leopold Ruzicka | Enabled widespread research and clinical use of synthetic androgens. | endocrine-abstracts.orgresearchgate.netnih.gov |

| 1950s | Development of longer-acting injectable testosterone esters (e.g., enanthate) | Not specified in snippets | Overcame oral inactivation, improved therapeutic profiles. | endocrine-abstracts.org |

Advanced Synthetic Methodologies and Chemical Derivatization of Testosterone Acetate

Chemical Derivatization Strategies for Enhanced Analytical Characterization

Hydrazone Formation for Ketosteroid Detection

Hydrazone formation is a well-established chemical derivatization strategy employed for the detection and quantification of carbonyl-containing compounds, including ketosteroids such as testosterone (B1683101) acetate (B1210297). This reaction involves the condensation of a ketone or aldehyde group with a hydrazine (B178648) derivative, resulting in the formation of a hydrazone. The presence of a ketone group in testosterone acetate makes it amenable to this derivatization. nih.govnih.govwikipedia.org

A commonly utilized reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH), often referred to as Brady's reagent. nih.govwikipedia.orgsigmaaldrich.comnih.gov The reaction with DNPH typically proceeds under acidic conditions, forming a stable, colored, and UV-visible hydrazone derivative. nih.govsigmaaldrich.com This derivatization is particularly advantageous for compounds that lack strong chromophores, as it renders them detectable by UV-reverse phase high-performance liquid chromatography (RP-HPLC). nih.gov

Beyond DNPH, other hydrazine and hydrazide reagents have been explored to enhance detection sensitivity and chromatographic separation. For instance, 2-hydrazinopyridine (B147025) (2-HP) has been evaluated for improving the sensitivity of ketosteroid detection, including testosterone, in complex matrices like saliva when analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Similarly, sulfonhydrazide compounds, such as p-toluenesulfonhydrazide, have been shown to improve both separation and ionization efficiency during electrospray ionization mass spectrometry (ESI-MS) for carbonyl-containing compounds like ketosteroids. nih.gov The formation of hydrazone derivatives can also provide information about the position of the carbonyl group based on the absorption maximum of the derivative. wikipedia.org

The derivatization process is often quantitative, and the resulting hydrazone derivative effectively doubles the amount of material available for analysis, contributing to improved analytical sensitivity. wikipedia.org

Table 1: Common Hydrazone Reagents for Ketosteroid Derivatization

| Reagent | Application/Benefit | Analytical Technique | Citation |

| 2,4-Dinitrophenylhydrazine | Forms UV-visible derivatives, aids detection of UV-transparent ketosteroids | HPLC-UV, LC-MS/MS | nih.govsigmaaldrich.com |

| 2-Hydrazinopyridine | Improves sensitivity for ketosteroid detection, especially in complex biological samples | LC-MS/MS | |

| Sulfonhydrazide compounds | Enhances ionization efficiency and chromatographic separation | ESI-MS | nih.gov |

Alkylation-Based Derivatization for Acetate Quantification

Alkylation-based derivatization is a chemical modification technique used to improve the analytical properties of compounds, such as volatility and detectability, for subsequent quantification. For this compound, this approach can be applied to quantify the acetate moiety, which is otherwise challenging to analyze directly. The core principle involves replacing a hydrogen atom, typically from a carboxylic acid group, with an alkyl group to form an ester.

A notable methodology for acetate quantification involves its alkylation to a propyl derivative, which is then analyzed by gas chromatography-mass spectrometry (GC-MS). In this process, methyl chloroformate (MCF) is commonly employed as a derivatization agent. The carboxylic acid group of acetate reacts with MCF, and the resulting intermediate is subsequently attacked by an alcohol, such as 1-propanol, to form propyl-acetate. This reaction is typically performed under basic conditions, with pyridine (B92270) often included to maintain homogeneity of the reaction system.

This derivatization approach offers a sensitive and high-throughput method for acetate analysis. Studies have demonstrated its high reproducibility, with relative standard deviations (RSD) typically below 10%, and a wide linear range of quantification, spanning from 2 to 2000 µM. The recovery rate for such derivatization methods has been reported to be high, for instance, 95.5 ± 1.57% for propyl-acetate. This method is particularly valuable for investigating acetate metabolism in biological systems due to its reliability and adaptability.

Table 2: Performance Metrics of Alkylation-Based Acetate Quantification (GC-MS)

| Metric | Value/Range | Citation |

| Reproducibility (RSD) | < 10% | |

| Linear Range | 2-2000 µM | |

| Recovery (Propyl-acetate) | 95.5 ± 1.57% |

Analysis of Impurity Profiles and Degradation Products of Testosterone and Related Esters

The analysis of impurity profiles and degradation products is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug substances like testosterone and its esters, including this compound. Regulatory guidelines, such as those from the International Council for Harmonization (ICH), mandate the identification of impurities present at levels exceeding 0.10%. Impurities can be broadly categorized into process-related impurities, active pharmaceutical ingredient (API)-related impurities, and degradation products.

Common impurities and degradation products associated with testosterone and its esters include:

Testosterone: This is a major degradant that can arise from the hydrolysis of testosterone esters, such as testosterone undecanoate and testosterone cypionate.

Androstenedione (4-Androstene-3,17-dione): This compound is a known impurity and can also be a degradation product of testosterone. It is also a natural precursor in steroid biosynthesis.

17β-hydroxy-5α-androstan-3-one (Dihydrotestosterone): This is a metabolite of testosterone and can be present as an impurity.

17β-hydroxyandrosta-1,4-dien-3-one: This compound has been identified as an impurity in testosterone.

1,4-Androstadiene-3,17-dione: This is a known impurity and industrial precursor for various steroid hormones.

Other specific impurities, such as 3-methoxy testosterone, 3-methoxy androstenedione, testosterone cyclopentane (B165970) acetate, and testosterone cyclopentane carbonate, have been identified in related esters like testosterone cypionate.

Degradation of testosterone and its esters can occur through various pathways, including exposure to acidic, basic, thermal, and oxidative conditions. Photolytic degradation, induced by light exposure, is another significant pathway. Furthermore, microbial degradation pathways for steroid hormones have been characterized.

A range of advanced analytical techniques is employed for the comprehensive analysis of these impurity profiles and degradation products:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These chromatographic techniques are fundamental for separating the main drug substance from its impurities and degradation products.

Mass Spectrometry (MS): Often coupled with HPLC or UPLC (LC-MS, LC-MS/MS), MS provides highly sensitive detection and structural information for identifying and quantifying impurities and degradants. It is crucial for elucidating the nature of molecules under various degradation conditions.

Gas Chromatography (GC): When coupled with MS (GC-MS), it is effective for identifying and quantifying trace levels of organic contamination, including degradation products, due to its high sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 1H NMR, 13C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable for the structural elucidation of isolated impurities.

Ultraviolet/Visible (UV/Vis) Detection: Commonly used in conjunction with HPLC, UV/Vis detectors are employed for the quantification of separated compounds. sigmaaldrich.com

Forced degradation studies are routinely performed to understand the stability of the drug substance and to generate degradation products for method development and validation. These studies confirm the degradation behavior under stress conditions and help in developing robust analytical methods that can accurately measure both the drug and its impurities.

Table 3: Common Impurities and Degradation Products of Testosterone and Related Esters

| Compound Name | Type/Source | Associated Ester/Compound | Citation |

| Testosterone | Degradant | Testosterone esters | |

| Androstenedione (4-Androstene-3,17-dione) | Impurity, Degradation Product, Precursor | Testosterone, Testosterone esters | |

| 17β-hydroxy-5α-androstan-3-one | Impurity, Metabolite | Testosterone | |

| 17β-hydroxyandrosta-1,4-dien-3-one | Impurity | Testosterone | |

| 1,4-Androstadiene-3,17-dione | Impurity, Industrial Precursor | Testosterone | |

| 3-Methoxy testosterone | Process impurity | Testosterone Cypionate | |

| 3-Methoxy Androstenedione | Process impurity | Testosterone Cypionate | |

| Testosterone Cyclopentane acetate | Process impurity | Testosterone Cypionate | |

| Testosterone Cyclopentane Carbonate | Process impurity | Testosterone Cypionate |

Table 4: Analytical Techniques for Impurity Profiling and Degradation Studies

| Analytical Technique | Application | Citation |

| HPLC / UPLC | Separation of drug from impurities and degradation products | |

| LC-MS / LC-MS/MS | Identification, quantification, and structural elucidation of impurities/degradants | |

| GC-MS | Identification and quantification of volatile organic impurities/degradants | |

| NMR Spectroscopy | Structural elucidation of isolated impurities | |

| UV/Vis Detection | Quantification of separated compounds in HPLC | sigmaaldrich.com |

Biochemical Pathways and Metabolic Transformations of Testosterone and Acetate in Non Human Biological Systems

In Vitro and Non-Human Animal Model Metabolism of Testosterone (B1683101) and Acetate (B1210297)

Acetate Metabolism and Signaling in Cellular Contexts

Interplay with Key Metabolic Pathways

Testosterone, the parent steroid of testosterone acetate, plays a crucial role in regulating carbohydrate, fat, and protein metabolism across various non-human biological systems. Its influence extends to controlling the expression of regulatory proteins involved in glycolysis, glycogen (B147801) synthesis, and lipid and cholesterol metabolism bioscientifica.comnih.govresearchgate.net.

In the context of carbohydrate metabolism, testosterone has been shown to activate glucose metabolism. Studies in skeletal muscle, for instance, indicate that testosterone increases the levels of glucose transporter 4 (GLUT4) protein and its translocation to the plasma membrane bioscientifica.comnih.gov. It also modulates the activity of key glycolytic enzymes, such as hexokinase (HK) and phosphofructokinase (PFK) bioscientifica.comnih.gov. In cardiomyocytes, testosterone upregulates the transcription of metabolic enzymes like HK2 and PFK2, contributing to glucose metabolism and oxidative capacity nih.gov. However, in seminal vesicle epithelial cells, while testosterone may increase glucose metabolism, it does not necessarily enhance the expression of all enzymes involved in the glycolytic pathway or the TCA cycle; instead, it can promote the conversion of glucose into fatty acids, particularly oleic acid elifesciences.orgbiorxiv.org. The effects of testosterone on glucose uptake and glycolysis have been observed in hypertrophied cardiomyocytes, where sustained testosterone stimulation leads to elevated glucose uptake and increased glycolysis nih.gov.

Regarding lipid metabolism, testosterone is fundamentally considered an anabolic and lipolytic hormone nih.gov. It influences fat oxidation in the liver and extra-hepatic tissues like skeletal muscle bioscientifica.com. Low testosterone levels in men have been associated with dyslipidemia, characterized by increased triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), and decreased high-density lipoprotein cholesterol (HDL-C) bioscientifica.comresearchgate.netfrontiersin.org. Animal and cell studies provide evidence that testosterone modulates the expression of regulatory proteins involved in lipid and cholesterol metabolism bioscientifica.comresearchgate.net. For example, testosterone can increase lipolysis and reduce adipose tissue lipoprotein lipase (B570770) (LPL) activity, thereby decreasing triglyceride uptake in abdominal fat nih.gov. It can also stimulate palmitate oxidation in myotubes nih.gov.

The influence of testosterone on these metabolic pathways can differ across various tissues, including the liver, muscle, and fat, indicating a complex regulatory network bioscientifica.comresearchgate.net.

Enzymatic Kinetics and Hydroxylation of Testosterone in Non-Human Systems

The enzymatic transformation of testosterone is a critical aspect of its metabolism in biological systems, including non-human ones. Hydroxylation reactions, primarily catalyzed by cytochrome P450 enzymes and A-ring reductases, significantly alter testosterone's biological activity and facilitate its excretion wikipedia.orgresearchgate.net.

Cytochrome P450 Enzyme Activities (e.g., CYP3A4/5/7)

Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins extensively involved in the oxidative metabolism of various physiological and xenobiotic compounds in both eukaryotes and prokaryotes tandfonline.com. In non-human systems, similar to humans, CYP enzymes play a significant role in testosterone hydroxylation. For instance, in rats, hydroxylation of testosterone at positions like 1β-, 2α/β-, 6β-, 7α/β-, 11β-, 15β-, and 16α/β- has been reported in liver microsomes wikipedia.orgtandfonline.com.

Bacterial P450s have also been studied for their ability to hydroxylate testosterone. A screening of 213 bacterial P450 genes expressed in Escherichia coli revealed that 24 of them stereoselectively monohydroxylated testosterone at various positions, including 2α-, 2β-, 6β-, 7β-, 11β-, 12β-, 15β-, 16α-, and 17-positions tandfonline.comnih.gov. While some hydroxylation sites are common to both human and bacterial P450s (e.g., 2α-, 2β-, 6β-, 11β-, 15β-, 16α-, and 17-hydroxylation), the specific site usage can differ tandfonline.comnih.gov.

Steroid A-Ring Reductase Activity

Steroid 5α-reductases (SRD5A) are crucial enzymes that catalyze the irreversible reduction of the 4,5-double bond in the A-ring of 3-ketosteroids, including testosterone wikipedia.orgwikipedia.orgsci-hub.senih.gov. This conversion is significant because it transforms testosterone into dihydrotestosterone (B1667394) (DHT), a more potent androgen in many tissues wikipedia.orgwikipedia.orgwikipedia.orgsci-hub.senih.govmedscape.commedlineplus.govannualreviews.orgimperial.ac.uk.

There are three known isoforms of 5α-reductase: SRD5A1, SRD5A2, and SRD5A3 wikipedia.orgsci-hub.semedscape.com.

SRD5A1 (Type 1) : Highly expressed in non-genital skin/hair follicles, liver, and certain brain areas wikipedia.org. In 5α-reductase type 2 deficient males, the type 1 isoenzyme is thought to contribute to virilization at puberty wikipedia.org.

SRD5A2 (Type 2) : The predominant isoform in tissues like the prostate gland, seminal vesicles, epididymides, and genital skin wikipedia.orgwikipedia.orgnih.gov. It plays a primary role in the conversion of testosterone to DHT, which is essential for the normal development of male external genitalia in the fetus wikipedia.orgmedscape.commedlineplus.govnih.gov.

SRD5A3 (Type 3) : While less characterized in steroid metabolism, it has been shown to reduce testosterone and other steroids and is linked to cell growth and viability wikipedia.org.

The 5α-reduction of the steroid A-ring enhances the ability of the steroid to transactivate the androgen receptor imperial.ac.uk. In contrast, 5β-reduction of the steroid A-ring, primarily catalyzed by aldo-keto reductase 1D1 (AKR1D1), irreversibly abolishes a steroid's capability to signal via the androgen receptor, leading to inactive metabolites like 5β-dihydrotestosterone imperial.ac.ukuniroma1.it.

Modulation of Carbohydrate Metabolism Enzymes (e.g., Phosphofructokinase, Glucose-6-phosphate Dehydrogenase)

Testosterone modulates the activity and expression of enzymes involved in carbohydrate metabolism. As mentioned previously, testosterone can influence key glycolytic enzymes such as hexokinase (HK) and phosphofructokinase (PFK) bioscientifica.comnih.gov. In cardiomyocytes, testosterone upregulates the transcription of HK2 and PFK2, which are crucial for glucose metabolism and oxidative capacity nih.gov.

AMP-activated protein kinase (AMPK) is a significant regulator of glycolysis, and testosterone can activate AMPK, leading to increased glucose uptake (via GLUT4) and activation of enzymes like phosphofructokinase-2 frontiersin.org. This suggests a mechanism by which testosterone influences glucose utilization. However, it's important to note that while testosterone can activate glycolysis, it doesn't always enhance the expression of all glycolytic pathway enzymes elifesciences.orgbiorxiv.org. In seminal vesicle epithelial cells, for instance, testosterone increased glucose metabolism but did not significantly affect the gene expression of glucose transporters or enzymes in the glycolytic pathway elifesciences.orgbiorxiv.org. Instead, it promoted glucose conversion into fatty acids elifesciences.orgbiorxiv.org.

Endogenous Esterification Processes of Steroids in Biological Systems (artifactual and enzymatic)

The esterification of steroids, including testosterone, in biological systems is a complex process that can occur both enzymatically and artifactually during experimental procedures. Steroid esters, such as this compound, are nonpolar derivatives that can serve as storage forms or play roles in steroid transport and distribution oup.comoup.com.

Naturally occurring fatty acid esters of steroids have only been recognized relatively recently, partly because traditional extraction methods often involved saponification or partitioning steps that would destroy or remove these esters oup.comoup.com.

Transesterification Phenomena During Extraction

A significant challenge in identifying endogenous steroid esters is the potential for artifactual formation during the isolation and extraction processes oup.comoup.comdntb.gov.ua. Biosynthetic studies have demonstrated that steroid esters, particularly acetates, can be produced as artifacts oup.comoup.com.

One common mechanism for artifactual formation is transesterification in the presence of organic solvents used for extraction. For example, the 3-acetate of 5α-androstane-3β,17β-diol was identified in canine prostate and epididymis after infusion of [³H]testosterone, but it was not formed enzymatically; instead, it was synthesized by transesterification in ethyl acetate, the solvent used for tissue extraction oup.comoup.com. Similarly, dehydroepiandrosterone (B1670201) and 5-androstene-3β,17β-diol acetates were isolated after incubation with mouse liver homogenates, but their formation was dependent on extraction with ethyl acetate, suggesting an activated intermediate undergoing transesterification with the solvent oup.comoup.com.

This phenomenon highlights the importance of carefully controlled extraction protocols to distinguish between truly endogenous steroid esters and those formed as experimental artifacts. Procedures for steroid isolation often involve extraction with organic solvents, but for intact esters or sensitive metabolites, neutral conditions or milder hydrolysis (e.g., enzymatic) are preferred to avoid degradation or artifact formation britannica.com. The use of specific silylation mixtures in gas chromatography-mass spectrometry (GC-MS) for steroid analysis has also been shown to lead to artifact formation, such as ethyl thio-incorporation into silylated steroid structures like testosterone, further complicating analysis nih.gov.

Data Tables

Table 1: Key Enzymes Involved in Testosterone Metabolism and Their Activities in Non-Human Systems

| Enzyme Class / Isoform | Reaction Catalyzed | Key Locations / Systems (Non-Human Examples) | Notes on Activity / Significance | Source |

| Cytochrome P450 (CYP) | Hydroxylation of Testosterone (e.g., 6β-OH, 2β-OH, 15β-OH, 2α-OH) | Rat liver microsomes, Bacterial P450s (e.g., E. coli expression systems) | Major pathway for oxidative metabolism; 6β-hydroxylation is common. Bacterial P450s show diverse stereoselective hydroxylation patterns. | wikipedia.orgtandfonline.comnih.govnih.gov |

| CYP3A4/5/7 (Human models often used) | 6β-hydroxylation, 2β-hydroxylation, 2α-hydroxylation of Testosterone | Recombinant enzymes, Human liver microsomes (as models for mammalian systems) | CYP3A4 is a major metabolizer; CYP3A7 shows lower capacity and favors 2α-hydroxylation. | wikipedia.orgnih.govnih.govdrugbank.comresearchgate.netpnas.org |

| Steroid 5α-Reductase (SRD5A) | Conversion of Testosterone to Dihydrotestosterone (DHT) | Canine prostate/epididymis, Mouse liver homogenates, various tissues (skin, liver, brain, prostate) | DHT is a more potent androgen; essential for male external genitalia development. | wikipedia.orgwikipedia.orgwikipedia.orgsci-hub.senih.govmedscape.commedlineplus.govannualreviews.orgimperial.ac.ukoup.comoup.com |

| SRD5A1 (Type 1) | 5α-reduction of Testosterone | Non-genital skin/hair follicles, liver, brain | Contributes to virilization. | wikipedia.orgwikipedia.org |

| SRD5A2 (Type 2) | 5α-reduction of Testosterone | Prostate, seminal vesicles, epididymides, genital skin | Primary role in DHT formation for fetal male development. | wikipedia.orgwikipedia.orgnih.govmedscape.commedlineplus.gov |

| Aldo-Keto Reductase 1D1 (AKR1D1) | 5β-reduction of Testosterone | Liver | Leads to inactive metabolites; abolishes androgen receptor signaling. | imperial.ac.ukuniroma1.it |

| Carbohydrate Metabolism Enzymes | Modulation of glycolysis, glycogen synthesis | Skeletal muscle, cardiomyocytes, seminal vesicle epithelial cells | Testosterone can upregulate HK2 and PFK2 transcription, activate AMPK, and increase GLUT4 translocation. | bioscientifica.comnih.govelifesciences.orgbiorxiv.orgfrontiersin.org |

Table 2: Artifactual Esterification Phenomena During Steroid Extraction

| Steroid Involved | Tissue/System | Solvent Causing Artifact | Observation | Source |

| 5α-androstane-3β,17β-diol (from Testosterone) | Canine prostate and epididymis | Ethyl acetate | 3-acetate formed by transesterification in solvent, not enzymatically. | oup.comoup.com |

| Dehydroepiandrosterone and 5-androstene-3β,17β-diol | Mouse liver homogenates | Ethyl acetate | Acetates isolated, formation dependent on solvent extraction. | oup.comoup.com |

| Androsterone, Etiocholanolone, Testosterone, Epitestosterone | Urine matrix (during doping analysis) | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide, ethanethiol | Ethyl thio-incorporation into silylated structures observed as artifacts. | nih.gov |

Molecular and Cellular Mechanisms of Testosterone and Acetate Action in Non Human and in Vitro Models

Androgen Receptor (AR) Interactions and Functional Modulation

The androgen receptor (AR) is a ligand-activated nuclear transcription factor that mediates the majority of testosterone's biological effects. Testosterone (B1683101) acetate's action in this context is largely dependent on its conversion to testosterone.

Once testosterone acetate (B1210297) is hydrolyzed to testosterone, the testosterone molecule can bind to the androgen receptor. The AR, a member of the nuclear receptor superfamily, functions as a ligand-inducible transcription factor. Upon entry into the target cell, testosterone binds to the AR, either directly or after conversion to 5α-dihydrotestosterone (DHT). nih.govoup.comwikipedia.org This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs) and subsequent translocation of the AR into the nucleus. nih.govwikipedia.org Inside the nucleus, the AR typically forms a homodimer and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding facilitates the recruitment of coactivators, ultimately regulating gene transcription and protein synthesis. nih.govoup.comwikipedia.orgnih.gov

The affinity and dissociation rates vary among AR ligands. Dihydrotestosterone (B1667394) (DHT) generally exhibits a twofold higher affinity for the AR and a five-fold slower dissociation rate compared to testosterone. nih.gov High-affinity agonists, including testosterone, induce an interaction between the AR's N-terminal and C-terminal (N/C) domains. This N/C interaction is crucial for facilitating agonist potency, particularly at low ligand concentrations. oup.com

Table 1: Relative Binding and Activation of Androgen Receptor Ligands

| Ligand | Apparent Equilibrium Binding Affinity (COS cell assay) | N/C Interaction Induction (0.1-1 nM) |

| Dihydrotestosterone | Stronger than Testosterone oup.com | >40-fold oup.com |

| Testosterone | Weaker than DHT oup.com | >40-fold oup.com |

| Medroxyprogesterone Acetate | Weak agonist at higher concentrations oup.com | Does not involve N/C interaction oup.com |

Testosterone acetate functions as an androgen receptor agonist, as evidenced by its ability to induce reporter gene transcription in AR-mediated in vitro transactivation assays. ebi.ac.uk Its agonistic activity is mediated by the testosterone molecule released upon hydrolysis.

In contrast, androgen receptor antagonists, such as Cyproterone (B1669671) Acetate (CPA), exert their effects by blocking androgen action. CPA is a potent competitive antagonist of the AR, directly binding to the receptor and preventing endogenous androgens like testosterone and DHT from binding and activating it. This blockade inhibits androgen-induced receptor activation in target tissues. nih.govpatsnap.comtaylorandfrancis.comdrugbank.comwikipedia.orgwikipedia.org Beyond its direct AR antagonism, CPA also possesses antigonadotropic properties. It exerts a negative feedback effect on the hypothalamus and pituitary gland, leading to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This reduction in gonadotropins subsequently diminishes testicular testosterone production, thereby lowering circulating androgen levels. nih.govpatsnap.comdrugbank.comwikipedia.org

It is important to note that some rapid, non-genomic effects of testosterone have been observed to be insensitive to conventional AR antagonists like flutamide (B1673489) and cyproterone acetate in certain in vitro models, suggesting distinct mechanisms of action. physiology.orgnih.govfrontiersin.org

While genomic actions mediated by the classical AR are well-established, testosterone, derived from esters like this compound, also elicits rapid, non-genomic effects that are independent of the traditional AR transcriptional activity. oup.comwikipedia.orgnih.govphysiology.orgbioscientifica.comnih.govmolbiolcell.org These rapid responses can occur within seconds to minutes and are not inhibited by transcription or protein synthesis blockers. nih.govnih.gov

These AR-independent pathways often involve membrane-associated receptors or direct interactions with intracellular signaling molecules. For instance, in cultured skeletal muscle cells, testosterone has been shown to induce a rapid, transient increase in intracellular calcium ([Ca2+]i) and inositol (B14025) 1,4,5-trisphosphate (IP3) production. These effects were not blocked by cyproterone acetate, an AR inhibitor, suggesting a distinct non-genomic pathway. physiology.orgfrontiersin.org

Other AR-independent mechanisms include the rapid activation of various intracellular kinase cascades. Testosterone can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) and cyclic AMP response element-binding protein (CREB) pathways. bioscientifica.comresearchgate.netfrontiersin.org The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is another key signaling cascade that can be activated by testosterone, contributing to cellular hypertrophy. frontiersin.orgresearchgate.netmdpi.com These rapid, non-genomic actions are often initiated by testosterone binding to G-protein-coupled membrane receptors, leading to a cascade of intracellular events that can ultimately influence gene expression indirectly. frontiersin.orgnih.govmolbiolcell.orgnih.gov

Modulation of Intracellular Signaling Pathways and Cellular Processes

Testosterone, derived from this compound, influences a range of intracellular signaling pathways that govern fundamental cellular processes in non-human and in vitro models.

Testosterone has been implicated in the regulation of oxidative stress and the generation of reactive oxygen species (ROS) in various cell types. Studies in non-human models indicate that testosterone can induce ROS generation, partly through the activation of NADPH oxidase (Nox) enzymes. mdpi.comnih.govscilit.comahajournals.orgresearchgate.net For example, in vascular smooth muscle cells (VSMCs) from Wistar-Kyoto rats, testosterone augmented the mRNA expression of Nox1 and Nox4, and the protein expression of p47phox, a key regulator of Nox1 activity. ahajournals.org This effect on p47phox expression was abolished by transcription and protein synthesis inhibitors, suggesting a genomic component to this regulation. ahajournals.org

In keratinocytes, testosterone-induced intracellular calcium mobilization, potentially via GPRC6A, can directly activate Duox1, a Nox isozyme, leading to the generation of hydrogen peroxide (H2O2) and subsequent keratinocyte apoptosis. mdpi.comscilit.com While some research points to testosterone's role in promoting ROS, other studies suggest that testosterone can also exhibit antioxidant capacities or restore the activity of antioxidant enzymes, indicating a complex and context-dependent role in cellular redox homeostasis. nih.gov

Androgens, including testosterone (from this compound), significantly influence cell growth, proliferation, and differentiation, particularly in skeletal muscle through their actions on satellite cells and myoblasts. Satellite cells are recognized as direct targets for androgen action, as they express androgen receptors, and their AR content can be upregulated in response to testosterone treatment. nih.govnih.govoup.combioscientifica.com

The effects of testosterone on satellite cell proliferation and differentiation can be varied depending on the model and specific conditions. Some studies have shown that testosterone can stimulate satellite cell proliferation in rat and pig models. nih.gov However, other in vitro studies reported no direct effect of testosterone on the proliferation rates of porcine or rat satellite cells. oup.commsu.edunih.gov Despite inconsistent findings on proliferation, testosterone has been observed to depress satellite cell differentiation in vitro in porcine models, suggesting a mechanism by which it might maintain myoblasts in a proliferative state rather than allowing them to fully differentiate. oup.combioscientifica.commsu.edu

Furthermore, testosterone can promote myonuclear accretion and enhance protein synthesis, which are critical processes for muscle fiber hypertrophy. nih.govnih.gov In pluripotent mesenchymal cells, testosterone or DHT has been shown to significantly increase the number of myogenic cells while simultaneously inhibiting adipogenic differentiation, with these effects being mediated through an AR-dependent mechanism. nih.govbioscientifica.com Interestingly, in AR-negative L6 myoblast cell lines, testosterone has been reported to promote both proliferation and differentiation, indicating the involvement of AR-independent pathways in these cellular processes. nih.gov

Table 2: Effects of Testosterone on Satellite Cell Proliferation and Differentiation (In Vitro)

| Cell Type/Model | Effect on Proliferation | Effect on Differentiation | AR-Dependency | Source |

| Porcine Satellite Cells | No direct effect on proliferation oup.commsu.edunih.gov | Depressed (20-30% decrease in myotube formation) oup.combioscientifica.commsu.edu | AR-dependent (AR upregulation observed) oup.combioscientifica.com | oup.combioscientifica.commsu.edunih.gov |

| Rat Primary Myoblasts | Stimulated proliferation nih.gov | Not specified | Not specified | nih.gov |

| C2C12 Mouse Myoblasts | Conflicting results; some studies show stimulation, others no direct effect nih.gov | Accelerated differentiation (in one study) bioscientifica.com | AR-dependent (in some contexts) bioscientifica.com | nih.govbioscientifica.com |

| AR-negative L6 Myoblasts | Promotes proliferation nih.gov | Promotes differentiation nih.gov | AR-independent | nih.gov |

| Pluripotent Mesenchymal Cells | Increased myogenic cell number nih.govbioscientifica.com | Inhibited adipogenic differentiation nih.govbioscientifica.com | AR-dependent bioscientifica.com | nih.govbioscientifica.com |

Academic Research Applications and Future Directions

Utilization of Testosterone (B1683101) Acetate (B1210297) as a Chemical Probe in Mechanistic Investigations

Testosterone acetate serves as a valuable chemical probe in elucidating the mechanisms of androgen action. ebi.ac.uk As an ester of the endogenous androgen, testosterone, its primary utility lies in its ability to be hydrolyzed in vivo to release the active hormone, testosterone. nih.govcaymanchem.com This property allows researchers to study the time-dependent effects of testosterone on various physiological processes. In vitro bioassays often utilize this compound to investigate the activation of the androgen receptor (AR) and downstream signaling pathways. ebi.ac.uk For instance, studies have employed this compound to compare the androgenic activity of various synthetic and natural compounds, providing insights into structure-activity relationships at the androgen receptor. ebi.ac.uk

The acetate moiety can influence the compound's lipophilicity and, consequently, its absorption and distribution characteristics, making it a useful tool for pharmacokinetic and pharmacodynamic studies. By comparing the effects of this compound with other testosterone esters, researchers can dissect the influence of ester chain length on the onset and duration of androgenic effects. ebi.ac.uk These investigations are crucial for understanding how modifications to the testosterone molecule affect its biological activity and for designing new therapeutic agents with specific release profiles.

Development of Novel Chemical Entities for Fundamental Biological Inquiry

This compound and structurally related steroids have historically served as foundational scaffolds for the synthesis of novel chemical entities aimed at probing fundamental biological questions. nih.govresearchgate.net The steroidal backbone provides a rigid framework that can be chemically modified at various positions to create derivatives with altered biological activities. For example, researchers have synthesized novel derivatives of 16-dehydropregnenolone (B108158) acetate, a steroid structurally related to this compound, to explore their potential as inhibitors of 5α-reductase, a key enzyme in androgen metabolism. nih.gov Such studies contribute to a deeper understanding of enzyme-substrate interactions and can lead to the discovery of new therapeutic targets.

The development of these novel molecules is not limited to enzyme inhibitors. By introducing different functional groups onto the steroid nucleus, scientists can create compounds that act as agonists or antagonists of the androgen receptor, or that modulate other cellular signaling pathways. researchgate.net These synthetic derivatives are instrumental in dissecting the complex roles of androgens in various physiological and pathological processes, from reproductive biology to cancer progression. The synthesis and biological evaluation of these novel chemical entities provide a powerful approach to uncover new aspects of steroid hormone action and to identify lead compounds for further drug development. researchgate.netmdpi.com

Contribution to Understanding Core Biological Processes Beyond Clinical Applications

Research utilizing this compound has significantly contributed to our fundamental understanding of core biological processes that extend beyond its immediate clinical applications. Studies in various animal models have leveraged this compound to explore the intricate roles of androgens in processes such as spermatogenesis, neurogenesis, and the regulation of metabolism. nih.govnih.govnih.gov For instance, the administration of testosterone is essential for the initiation and maintenance of sperm production, and studies using testosterone esters have helped to delineate the specific stages of spermatogenesis that are androgen-dependent. nih.gov

The table below summarizes key research findings on the contribution of testosterone to understanding core biological processes:

| Biological Process | Key Research Finding |

| Spermatogenesis | Testosterone is essential for the completion of meiosis and the adhesion of spermatids to Sertoli cells. nih.gov |

| Neurogenesis | Testosterone can increase the proliferation of new neurons in the adult hippocampus, a brain region important for learning and memory. nih.gov |

| Muscle Metabolism | Testosterone supplementation can increase muscle protein synthesis and lean body mass. nih.gov |

| Bone Homeostasis | Androgens play a crucial role in the maintenance of bone mineral density in both males and females. nih.govoup.com |

Strategic Integration of Non-Human Animal Models in Advanced Steroid Research

Non-human animal models, particularly rodents, are indispensable tools for advanced research into the physiological and behavioral effects of steroids like this compound. mdpi.comnih.govnih.gov These models allow for controlled experimental conditions that are not feasible in human studies, enabling researchers to investigate the long-term consequences of androgen exposure and withdrawal. For example, rodent models have been instrumental in studying the impact of testosterone on the reproductive system, including the effects on ovarian morphology and the estrous cycle. mdpi.comnih.gov

The strategic use of these models involves the administration of testosterone esters, including this compound, to mimic different physiological and supraphysiological conditions. mdpi.comnih.govnih.gov This approach has been crucial in understanding the mechanisms underlying androgen-dependent diseases and in evaluating the potential therapeutic efficacy of new androgen-based therapies. Furthermore, animal models have been vital in exploring the behavioral effects of androgens, such as their role in aggression and motivation. nih.gov

The following table outlines the application of rodent models in steroid research with testosterone esters:

| Research Area | Animal Model | Key Application |

| Reproductive Biology | Female Mice | Studying the effects of testosterone on ovarian follicle development and cyclicity. mdpi.comnih.gov |

| Behavioral Neuroscience | Male Rats | Investigating the influence of testosterone on cognitive effort and decision-making. nih.gov |

| Metabolic Studies | Rodents | Examining the impact of testosterone on muscle mass, fat distribution, and insulin (B600854) sensitivity. nih.gov |

Q & A

Q. What are the established methodologies for synthesizing and characterizing testosterone acetate in laboratory settings?

this compound is synthesized via esterification of testosterone with acetic anhydride, forming the C17β-acetate ester. Key characterization techniques include:

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% as per analytical standards) .

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity, particularly the acetate moiety at C17β .

- Mass Spectrometry (MS) to validate molecular weight (330.46 g/mol) and fragmentation patterns . Researchers should adhere to strict quality control protocols, including batch-specific Certificates of Analysis (CoA), to ensure reproducibility .

Q. How is this compound utilized in preclinical models to study androgen receptor (AR) signaling?

In animal models (e.g., castrate dogs or rodents), this compound is administered via subcutaneous injection or sustained-release implants to simulate physiological androgen levels. Key endpoints include:

- Nitrogen retention as a marker of anabolic activity .

- Serum testosterone quantification using immunoassays or LC-MS/MS to correlate dosing with bioavailability .

- Tissue-specific AR activation , assessed through qPCR or immunohistochemistry for downstream targets (e.g., PSA in prostate tissue) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's metabolic effects across different experimental models?

Discrepancies often arise from:

- Variability in assay techniques (e.g., immunoassays vs. LC-MS/MS), which differ in specificity for testosterone vs. its esters .

- Dosing regimens : Supraphysiological doses in athletic studies vs. therapeutic ranges in clinical models .

- Species-specific metabolism : Rodents rapidly hydrolyze this compound, while primates exhibit slower esterase activity . Mitigation strategies include standardized assay validation, cross-species pharmacokinetic profiling, and transparent reporting of batch-specific CoA data .

Q. What are the mechanistic implications of combining this compound with CYP17 inhibitors (e.g., abiraterone acetate) in prostate cancer research?

Co-administration studies reveal:

- Synergistic suppression of intratumoral androgens : Abiraterone acetate inhibits CYP17, blocking de novo testosterone synthesis, while this compound provides exogenous androgens to study AR adaptation .

- Resistance mechanisms : Chronic exposure upregulates AR splice variants (e.g., AR-V7), detectable via RNA-seq or Western blot . Experimental designs should include:

- In vitro models (e.g., LNCaP cells) treated with gradient concentrations of both compounds.

- Longitudinal serum/tissue sampling to track hormonal and genomic changes .

Q. How do pharmacokinetic properties of this compound influence experimental outcomes in endocrine disruption studies?

Key pharmacokinetic parameters:

- Half-life : ~2–4 hours in rodents vs. ~8 hours in primates due to esterase variability .

- Bioavailability : Subcutaneous administration achieves >90% bioavailability vs. <50% for oral dosing . Researchers must:

- Control for diurnal hormone fluctuations using timed sampling .

- Monitor metabolite crossover (e.g., testosterone propionate in multi-ester studies) via LC-MS/MS .

Methodological Guidance

Q. What protocols ensure reliable quantification of this compound and its metabolites in complex biological matrices?

Best practices include:

- Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate steroids from serum/plasma .

- Analytical platforms :

- LC-MS/MS for high specificity, detecting limits of 0.1 ng/mL .

- Cross-validation with immunoassays to identify matrix interference (e.g., cross-reactivity with DHEA-S) .

Q. How should researchers design studies to evaluate this compound's impact on steroidogenic enzyme expression?

- In vitro models : Use Leydig cell lines (e.g., MA-10) treated with this compound ± inhibitors (e.g., ketoconazole for CYP17A1). Measure mRNA/protein levels of STAR, CYP11A1, and HSD3B via RT-qPCR/Western blot .

- In vivo models : Combine gonadectomy with this compound replacement to isolate adrenal vs. gonadal steroidogenesis .

- Data interpretation : Account for feedback loops (e.g., LH suppression via negative hypothalamic-pituitary-gonadal axis regulation) .

Critical Appraisal of Literature

Q. What common pitfalls undermine the validity of this compound studies, and how can they be addressed?

- Uncontrolled confounders : Age, circadian rhythms, and comorbidities (e.g., obesity) alter testosterone metabolism. Solution: Stratify cohorts and use multivariate regression .

- Overreliance on questionnaires : Subjective scales (e.g., libido) lack correlation with biochemical data. Prioritize objective endpoints (e.g., muscle mass via DEXA) .

- Batch variability : Use suppliers with transparent CoA documentation and avoid non-certified sources (e.g., ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.